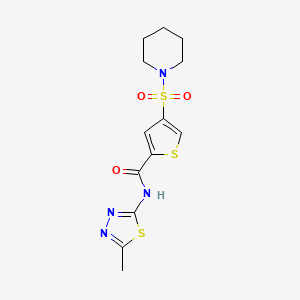![molecular formula C17H19N5O3 B5520481 1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.14878949 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Predictive Biological Activity
Research on polycyclic systems containing the 1,2,4-oxadiazole ring, including synthesis methodologies and predictions of biological activity, provides foundational insights. For example, a study demonstrated the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes, leading to novel bicyclic systems. These systems were structurally confirmed and subjected to biological activity predictions using PASS prediction, indicating potential applications in drug discovery and medicinal chemistry (Kharchenko et al., 2008).
Stereodivergent Methodology for Complex Pyrrolidines
The synthesis of complex pyrrolidines through intramolecular reactions offers another avenue for the application of structurally similar compounds. A particular methodology allows for diastereoselective formation of substituted pyrrolo-isoxazolidines, serving as precursors to pyrrolidines. This method provides efficient access to highly substituted homochiral pyrrolidines, which could be relevant for the synthesis and study of the target compound (Jackson et al., 2008).
Antibacterial and Tuberculostatic Activity
The exploration of antibacterial and tuberculostatic activities in compounds related to 1,2,4-oxadiazole derivatives sheds light on potential biomedical applications. Research into fluoronaphthyridines and their synthesis, structural modifications, and activity relationships revealed promising candidates for therapeutic agents. Such studies highlight the importance of structural components like cyclopropyl and pyrrolidine in enhancing biological activity, suggesting potential research paths for the compound of interest in antimicrobial applications (Bouzard et al., 1992).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-N-methyl-5-oxo-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21(17(24)12-8-15(23)22(9-12)13-2-3-13)10-14-19-16(20-25-14)11-4-6-18-7-5-11/h4-7,12-13H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOGGDPNZSQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)

![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)
